molecular formula C21H25BrN2O2 B12718258 1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide CAS No. 102207-39-6

1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide

Cat. No.: B12718258
CAS No.: 102207-39-6
M. Wt: 417.3 g/mol
InChI Key: CEICGXCDNZCAGR-UHFFFAOYSA-N
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Description

1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide is a quaternary ammonium compound with a complex structure that includes a piperidinium ring, a xanthene moiety, and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide typically involves the reaction of 1-methylpiperidine with 9-xanthenylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The xanthene moiety can participate in redox reactions.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new quaternary ammonium salts.

    Oxidation: Oxidized derivatives of the xanthene moiety.

    Reduction: Reduced forms of the xanthene moiety.

    Hydrolysis: Decomposition into piperidinium derivatives and xanthene-related compounds.

Scientific Research Applications

1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in ionic liquids.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide involves interactions with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. The xanthene moiety may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpiperidinium bromide
  • 1-Methyl-1-propargyl piperidinium bromide
  • Vecuronium bromide

Uniqueness

1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide is unique due to the presence of the xanthene moiety, which imparts distinct fluorescent properties and potential biological activities not found in other similar compounds. This makes it particularly valuable in applications requiring fluorescence or specific biochemical interactions.

Properties

CAS No.

102207-39-6

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)acetamide;bromide

InChI

InChI=1S/C21H24N2O2.BrH/c1-23(13-7-2-8-14-23)15-20(24)22-21-16-9-3-5-11-18(16)25-19-12-6-4-10-17(19)21;/h3-6,9-12,21H,2,7-8,13-15H2,1H3;1H

InChI Key

CEICGXCDNZCAGR-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24.[Br-]

Origin of Product

United States

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